PKI-402 - 1173204-81-3

PKI-402

Catalog Number: EVT-287819
CAS Number: 1173204-81-3
Molecular Formula: C29H34N10O3
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PKI-402 is a synthetic small molecule designed for research purposes. [] It acts as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), both of which are crucial components of intracellular signaling pathways. [, ] These pathways regulate critical cellular processes like growth, proliferation, survival, and metabolism. [] PKI-402 is employed in scientific research to understand the roles of the PI3K/Akt/mTOR pathway in various cellular processes and diseases, including cancer.

Wortmannin

  • Compound Description: Wortmannin is a steroid metabolite produced by various fungi species. It is a potent and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks) often used as a tool in cell biology research. []
  • Relevance: Wortmannin serves as a reference compound in comparison to PKI-402, particularly regarding their inhibitory activity against PIK3CA H1047R. While both compounds target this protein, ZINC000004098448 and ZINC000014715656, two natural compounds identified as potential PIK3CA H1047R inhibitors, exhibit better safety profiles and pharmacokinetic properties compared to wortmannin. []

Everolimus

  • Compound Description: Everolimus is a rapamycin analog that functions as an inhibitor of the mammalian target of rapamycin (mTOR). It is clinically approved for various indications, including the treatment of certain cancers. [, ]
  • Relevance: Everolimus is relevant to PKI-402 because both compounds target the PI3K/mTOR pathway, although they differ in their mechanisms of action and target selectivity. While everolimus primarily inhibits mTORC1, PKI-402 demonstrates dual inhibition of both PI3K and mTOR. [, ] Furthermore, studies suggest that combining everolimus with PI3K inhibitors, such as PKI-402, may enhance its antitumor efficacy. []

PP242

  • Compound Description: PP242 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. [, ]
  • Relevance: Similar to PKI-402, PP242 targets the PI3K/Akt/mTOR pathway, although it exhibits greater specificity for mTOR. Studies comparing the efficacy of PP242, everolimus, and PKI-402 in acute T-lymphoblastic leukemia (T-ALL) cells demonstrated that PKI-402 exhibited the most potent anti-proliferative effects and effectively inhibited both pAkt and pS6 phosphorylation. [] These findings highlight the potential advantages of dual PI3K/mTOR inhibition over selective mTOR inhibition in certain cancers.

PF-04691502

  • Compound Description: PF-04691502 is a dual PI3K/mTOR inhibitor, similar in mechanism of action to PKI-402. [, ]
  • Relevance: Both PKI-402 and PF-04691502 demonstrate comparable inhibitory effects on pAkt expression and induce apoptosis in neuroendocrine tumor (NET) cells. [] Preclinical studies suggest that both compounds hold promise as potential therapeutic options for treating NETs, especially when combined with radiotherapy.

ZINC000004098448 and ZINC000014715656

  • Compound Description: ZINC000004098448 and ZINC000014715656 are two natural compounds identified through computational screening as potential inhibitors of the PIK3CA H1047R mutant protein. []
  • Relevance: These natural compounds were identified as potentially safer and more effective alternatives to PKI-402 and wortmannin for targeting the PIK3CA H1047R mutation in triple-negative breast cancer. [] While structurally distinct from PKI-402, their identification highlights the ongoing search for novel PI3K pathway inhibitors with improved therapeutic properties.
Overview

PKI-402 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinases and mammalian target of rapamycin. It is classified as a triazolopyrimidine compound, designed to target the PI3K/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. This compound is notable for its ability to inhibit multiple isoforms of class I phosphatidylinositol 3-kinases, including PI3K-alpha, PI3K-beta, PI3K-delta, and PI3K-gamma, as well as mTOR, making it a valuable tool in cancer research and therapy development.

Source and Classification

PKI-402 was developed through lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines. The compound was identified for its high potency against various kinases involved in tumor growth regulation. Its classification falls within the category of small molecule inhibitors targeting key signaling pathways implicated in oncogenesis .

Synthesis Analysis

The synthesis of PKI-402 involves several steps that utilize advanced organic chemistry techniques. The process begins with the condensation of specific benzaldehydes and acetophenones to form chalcones. Following this, further chemical transformations yield the target compound. The synthesis pathway is characterized by the use of reagents like phosphorus oxychloride and morpholine, leading to the formation of thienopyrimidine derivatives. The final products are typically purified using thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .

Molecular Structure Analysis

PKI-402 features a complex molecular structure that includes a triazolopyrimidine core. The compound's design allows for effective binding within the ATP-binding site of the target kinases. Key structural components include:

  • Morpholine moiety: Facilitates hydrogen bonding interactions with the kinase.
  • Indazole group: Enhances binding affinity through interactions with specific amino acids in the active site.
  • Sulfonyl-piperazine group: Contributes to solubility and additional binding interactions.

The molecular formula for PKI-402 is C17_{17}H20_{20}N4_{4}O2_{2}S, with a molecular weight of approximately 356.43 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PKI-402 predominantly include condensation reactions, nucleophilic substitutions, and cyclization processes. The initial formation of chalcones is followed by cyclization to form thienopyrimidine derivatives. Subsequent reactions involve the introduction of functional groups that enhance the compound's bioactivity against specific kinases .

Mechanism of Action

PKI-402 exerts its pharmacological effects primarily through competitive inhibition of ATP binding to phosphatidylinositol 3-kinases and mTOR. By occupying the ATP-binding site, PKI-402 disrupts downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced phosphorylation of key substrates involved in cell cycle progression and apoptosis regulation, ultimately resulting in decreased tumor cell proliferation . Notably, PKI-402 has been shown to induce autophagy-mediated degradation of Mcl-1, a protein associated with cell survival, thereby enhancing its anti-cancer efficacy .

Physical and Chemical Properties Analysis

PKI-402 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Demonstrates stability under physiological conditions.
  • pH Sensitivity: Optimal activity observed at physiological pH levels.

These properties contribute to its potential as a therapeutic agent in clinical settings .

Applications

PKI-402 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it a candidate for investigating therapeutic strategies against various cancers, including ovarian cancer and breast cancer. Research studies have demonstrated its effectiveness in suppressing tumor growth in preclinical models, highlighting its potential for further development into clinical therapies targeting resistant cancer phenotypes . Additionally, PKI-402 serves as a valuable tool for elucidating the roles of PI3K/mTOR signaling in cancer biology.

Introduction to PI3K/mTOR Signaling in Oncogenesis

Role of PI3K/AKT/mTOR Pathway in Cellular Proliferation and Survival

The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved transduction network that orchestrates fundamental cellular processes, including proliferation, survival, metabolism, and angiogenesis. Upon activation by extracellular stimuli (e.g., growth factors, cytokines), receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruit class I PI3K. This heterodimeric enzyme consists of a p110 catalytic subunit (α, β, γ, δ isoforms) and a p85 regulatory subunit. PI3K catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), which serves as a membrane docking site for pleckstrin homology (PH) domain-containing proteins like AKT [1] [5].

AKT (protein kinase B) is subsequently phosphorylated at Thr308 by phosphoinositide-dependent kinase 1 (PDK1) and at Ser473 by mTOR complex 2 (mTORC2). Activated AKT drives oncogenesis through:

  • Suppression of apoptosis by inhibiting pro-apoptotic proteins (e.g., BAD, caspase-9) [7].
  • Enhanced protein synthesis via mTOR complex 1 (mTORC1)-mediated phosphorylation of 4E-BP1 and S6K, promoting cap-dependent translation [4] [7].
  • Metabolic reprogramming by stabilizing HIF-1α (hypoxia-inducible factor) and activating SREBP (sterol regulatory element-binding protein) to facilitate glycolysis and lipogenesis [6] [9].
  • Cell cycle progression through inhibition of GSK3β, leading to cyclin D1 accumulation [9].

The phosphatase PTEN acts as the primary negative regulator by dephosphorylating PIP₃ to PIP₂. Consequently, PTEN loss or mutation hyperactivates the PAM pathway, enabling uncontrolled growth [1] [5].

Table 1: Core Components of the PI3K/AKT/mTOR Pathway

ComponentFunctionOncogenic Alterations
PI3K (class IA)Phosphorylates PIP₂ to PIP₃; recruits AKT to the membranePIK3CA mutations (e.g., E542K, E545K, H1047R)
AKTSerine/threonine kinase; regulates survival, metabolism, and proliferationAKT1 amplifications; gain-of-function mutations
mTORC1Integrates nutrient/growth signals; drives protein synthesisHyperactivation via upstream signaling
mTORC2Phosphorylates AKT-Ser473; regulates cytoskeletonOverexpression in solid tumors
PTENDephosphorylates PIP₃; inhibits pathway activationLoss-of-function mutations/deletions

Prevalence of PI3K Pathway Mutations in Human Cancers

Aberrant PAM signaling is the most frequently activated oncogenic pathway in human cancers, with genomic alterations occurring in >50% of tumors [1] [4]. Key alterations include:

  • PIK3CA mutations: Present in 11–40% of cancers. Hotspot mutations in the helical (E542K, E545K) and kinase (H1047R) domains constitutively activate p110α. Prevalence is highest in hormone receptor-positive (HR+) breast cancer (25–40%), endometrial cancer (24–54%), cervical cancer (23–31%), and colorectal cancer (32%) [2] [4] [8].
  • PTEN loss: Observed in 20–40% of glioblastomas, prostate cancers, and melanomas, leading to unchecked PIP₃ accumulation [1] [5].
  • AKT amplifications/mutations: AKT1 E17K mutations occur in 5–15% of breast, colorectal, and ovarian cancers [4] [9].

Table 2: Prevalence of PAM Pathway Alterations in Select Cancers

Cancer TypePIK3CA Mutation (%)PTEN Loss/Mutation (%)AKT Alterations (%)
HR+/HER2− Breast cancer25–405–10AKT1 E17K: 5–7
Colorectal cancer3215–20AKT1 E17K: 3–5
Endometrial carcinoma24–5430–50AKT1 E17K: 2–5
Glioblastoma10–1520–40Rare
Cervical cancer23–315–10Rare

These alterations drive tumor initiation, progression, and therapy resistance. For example, PIK3CA-mutant breast cancers exhibit accelerated glycolysis and reduced overall survival [1] [6].

Rationale for Dual PI3K/mTOR Inhibition in Targeted Cancer Therapy

While isoform-specific PI3K inhibitors (e.g., alpelisib for PIK3CA-mutant breast cancer) and mTORC1 inhibitors (e.g., everolimus) show clinical efficacy, their effectiveness is limited by:

  • Feedback reactivation: mTORC1 inhibition relieves negative feedback on RTKs (e.g., IGF-1R), reactivating PI3K/AKT signaling [3] [9].
  • mTORC2-mediated AKT activation: Selective PI3K inhibitors fail to block mTORC2-dependent AKT-Ser473 phosphorylation, sustaining survival signals [3] [6].
  • Compensatory pathway crosstalk: Activation of MAPK, JAK/STAT, or SGK3 pathways restores oncogenic signaling [6] [9].

Dual PI3K/mTOR inhibitors (e.g., PKI-402, PI-103, GSK1059615) simultaneously target:

  • ATP-binding sites of all class I PI3K isoforms (p110α/β/γ/δ), preventing PIP₃ generation.
  • Catalytic domain of mTOR, inhibiting both mTORC1 (S6K/4E-BP1) and mTORC2 (AKT-Ser473) [3] [9].

This approach demonstrates superior preclinical efficacy:

  • In glioblastoma xenografts, PI-103 (a pyridofuranopyrimidine inhibitor) reduced tumor volume by >80% by blocking PI3Kα (IC₅₀: 8.4 nM) and mTOR (IC₅₀: 5.7 nM) [3].
  • GSK1059615 (a quinoline derivative) suppressed proliferation in gastric cancer cells by inhibiting PI3Kα (IC₅₀: 0.4 nM) and mTOR (IC₅₀: 12 nM), while downregulating miR-9 to activate pro-apoptotic LMX1A [3].
  • Dual inhibitors overcome resistance to single-agent therapy by preventing mTORC2-dependent AKT activation and RTK feedback loops [3] [9].

Properties

CAS Number

1173204-81-3

Product Name

PKI-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.